4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is an organic compound known for its unique structural properties and reactivity. This compound features a dioxolane ring substituted with a nitrophenyl group and four methyl groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol typically involves the reaction of 4-nitrobenzaldehyde with pinacol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Reagents: 4-nitrobenzaldehyde, pinacol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Reduction: 4,4,5,5-Tetramethyl-2-(4-aminophenyl)-1,3-dioxolan-2-ol
Oxidation: 4,4,5,5-Tetramethyl-2-(4-nitrosophenyl)-1,3-dioxolan-2-ol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modification of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3-dioxolan-2-ol
- 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the nitrophenyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90269-20-8 |
---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol |
InChI |
InChI=1S/C13H17NO5/c1-11(2)12(3,4)19-13(15,18-11)9-5-7-10(8-6-9)14(16)17/h5-8,15H,1-4H3 |
InChI Key |
PBOKPVBMQBYYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)(C2=CC=C(C=C2)[N+](=O)[O-])O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.